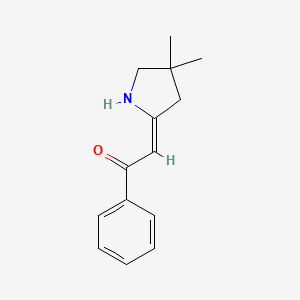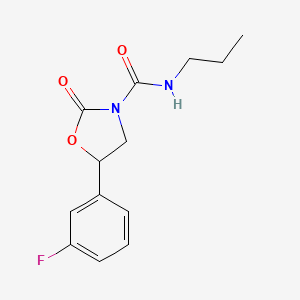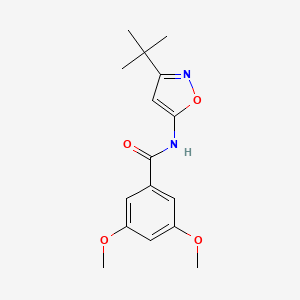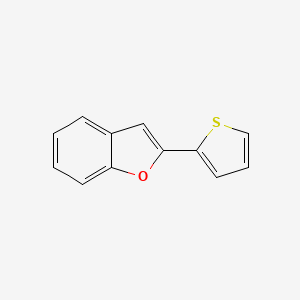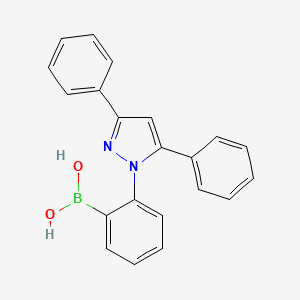
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with phenyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst. This reaction forms 3,5-diphenyl-1H-pyrazole.
Borylation: The 3,5-diphenyl-1H-pyrazole is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Pyrazoles: Formed through reduction reactions.
Applications De Recherche Scientifique
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Bioanalytical Chemistry: Employed in the design of sensors and probes for detecting biological molecules.
Mécanisme D'action
The mechanism of action of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid depends on its specific application:
In Organic Synthesis: Acts as a nucleophile in coupling reactions, facilitating the formation of carbon-carbon bonds.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Materials Science: Contributes to the electronic and optical properties of materials through its structural and electronic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring and phenyl substitutions, making it less versatile in certain applications.
(2-Phenyl-1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with fewer phenyl substitutions, potentially affecting its reactivity and properties.
Uniqueness
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a highly substituted pyrazole ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
922730-47-0 |
|---|---|
Formule moléculaire |
C21H17BN2O2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
[2-(3,5-diphenylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H17BN2O2/c25-22(26)18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23-24)16-9-3-1-4-10-16/h1-15,25-26H |
Clé InChI |
RQYREUSJGZXTID-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
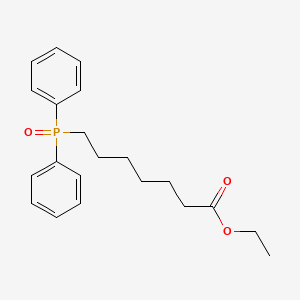
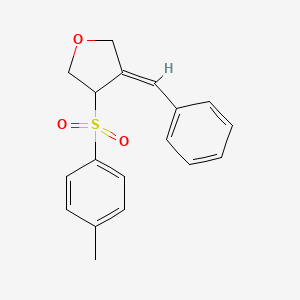
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
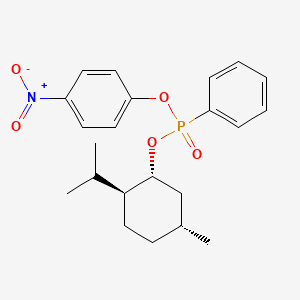
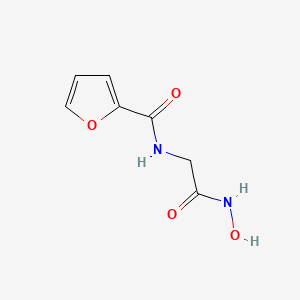

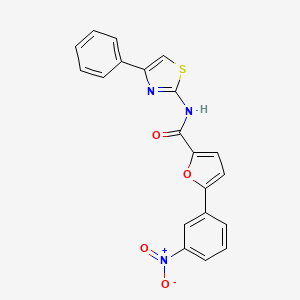
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
